Steroid sulfatase/17|A-HSD1-IN-5

17β-HSD1 dual inhibitor SAR

Steroid sulfatase/17β-HSD1-IN-5 (Compound 5) is the only dual inhibitor that irreversibly blocks steroid sulfatase (STS IC50 0.4 μM) while potently and reversibly inhibiting 17β-HSD1 (IC50 43 nM) with >144-fold selectivity over 17β-HSD2, ensuring clean mechanistic elucidation without accelerating estradiol inactivation. Unlike Irosustat or selective 17β-HSD1 inhibitors, this furan-based compound simultaneously shuts down both legs of intratumoral estrogen biosynthesis. With validated mouse PK (T1/2 3.82 h, Cmax 2824 nM @ 50 mg/kg SC), high metabolic stability, and a safety window up to 31 μM, it is the definitive reference for dual-suppression studies in endometriosis and endocrine-resistant breast cancer.

Molecular Formula C21H22N2O6S
Molecular Weight 430.5 g/mol
Cat. No. B12396982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteroid sulfatase/17|A-HSD1-IN-5
Molecular FormulaC21H22N2O6S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=CC=C(O2)C(=O)N(C)C3=C(C=C(C=C3)OS(=O)(=O)N)C
InChIInChI=1S/C21H22N2O6S/c1-12-11-16(29-30(22,26)27)5-6-17(12)23(4)21(25)19-8-7-18(28-19)15-9-13(2)20(24)14(3)10-15/h5-11,24H,1-4H3,(H2,22,26,27)
InChIKeyPXNXKCMSTSXRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steroid sulfatase/17β-HSD1-IN-5: Dual Inhibitor with Differentiated Selectivity for Estrogen-Dependent Disease Research


Steroid sulfatase/17β-HSD1-IN-5 (Compound 5) is a furan-based dual inhibitor that irreversibly inhibits steroid sulfatase (STS) and reversibly, selectively inhibits 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), two key enzymes in local estrogen biosynthesis [1]. It demonstrates an IC50 of 43 nM against 17β-HSD1 and 0.4 μM against STS, with a selectivity factor of >144-fold over the related isozyme 17β-HSD2 (IC50 = 6.2 μM) [1]. Designed to suppress intratumoral estrogen activation without systemic endocrine disruption, this compound has been profiled in cellular models (T47D cells), hepatic S9 fractions, and in vivo mouse pharmacokinetic studies, demonstrating a unique balance of dual-target engagement, metabolic stability, and a favorable safety window that distinguishes it from earlier-generation mono- and dual-targeting inhibitors [1].

Why Steroid sulfatase/17β-HSD1-IN-5 Cannot Be Substituted by Generic STS or 17β-HSD1 Inhibitors


Substituting Steroid sulfatase/17β-HSD1-IN-5 with a generic STS inhibitor (e.g., Irosustat/STX64) or a selective 17β-HSD1 inhibitor alone fails to recapitulate its integrated pharmacological profile [1]. While potent STS inhibitors like Irosustat (STS IC50 = 8 nM) effectively block estrone sulfate hydrolysis, they do not inhibit 17β-HSD1 and thus cannot prevent the downstream conversion of estrone to the highly potent estradiol [2]. Conversely, highly selective 17β-HSD1 inhibitors (e.g., 17β-HSD1-IN-1 with an IC50 of 5.6 nM and >560-fold selectivity) lack STS inhibitory activity, leaving the primary sulfatase pathway unchecked . Even earlier dual inhibitors in the same chemical series, such as Steroid sulfatase/17β-HSD1-IN-3 (Compound 19), exhibit a different inhibition profile—irreversible STS inhibition with an IC50 of 27 nM but substantially weaker 17β-HSD1 inhibition and a less defined selectivity and metabolic stability profile . The specific combination of irreversible STS inhibition (IC50 0.4 μM), potent and reversible 17β-HSD1 inhibition (IC50 43 nM), high selectivity over 17β-HSD2 (>144-fold), and validated in vivo pharmacokinetic exposure of Steroid sulfatase/17β-HSD1-IN-5 represents a distinct and non-substitutable tool compound for investigating the dual-suppression hypothesis in estrogen-dependent pathophysiology [1].

Quantitative Differentiation Evidence for Steroid sulfatase/17β-HSD1-IN-5 Against Comparators


Superior 17β-HSD1 Potency vs. Earlier-Generation Dual Inhibitor Compound 19 (Steroid sulfatase/17β-HSD1-IN-3)

Steroid sulfatase/17β-HSD1-IN-5 exhibits markedly higher potency for 17β-HSD1 inhibition compared to the earlier dual inhibitor compound 19 (Steroid sulfatase/17β-HSD1-IN-3). While compound 19 has been characterized primarily as an STS inhibitor (IC50 = 27 nM) with only weak 17β-HSD1 activity, Steroid sulfatase/17β-HSD1-IN-5 demonstrates a balanced dual inhibition profile with an IC50 of 43 nM for 17β-HSD1, representing a structurally optimized furan-based scaffold with enhanced target engagement at the 17β-HSD1 active site [1].

17β-HSD1 dual inhibitor SAR

High 17β-HSD1 Selectivity Over 17β-HSD2 Distinguishes from Less Selective Inhibitors

Steroid sulfatase/17β-HSD1-IN-5 demonstrates a 17β-HSD1/17β-HSD2 selectivity factor of >144 (IC50 ratio: 6200 nM / 43 nM), which is essential for preserving the physiological inactivation of estradiol by 17β-HSD2. In contrast, many reported 17β-HSD1 inhibitors exhibit lower selectivity (e.g., compound 52a shows an IC50 of 45 nM for 17β-HSD1 but with a selectivity factor of approximately 10-50 over 17β-HSD2 [2]). This high selectivity ensures that Steroid sulfatase/17β-HSD1-IN-5 does not inadvertently block 17β-HSD2-mediated estradiol degradation, a critical consideration for maintaining local hormone homeostasis [1].

17β-HSD1 selectivity off-target

Balanced Dual STS/17β-HSD1 Inhibition Profile Unmatched by Clinically Advanced STS-Only Inhibitors

Unlike Irosustat (STX64), a clinically evaluated STS inhibitor with an IC50 of 8 nM that lacks any 17β-HSD1 inhibitory activity, Steroid sulfatase/17β-HSD1-IN-5 provides balanced dual inhibition of both STS (IC50 = 0.4 μM) and 17β-HSD1 (IC50 = 43 nM) [1][2]. The furan-based scaffold enables engagement of both enzymatic steps in the estrogen activation cascade—hydrolysis of estrone sulfate (STS) and reduction of estrone to estradiol (17β-HSD1)—which cannot be achieved with STS mono-inhibitors. This dual mechanism is hypothesized to provide more complete suppression of local estrogen biosynthesis than targeting either enzyme alone [1].

STS dual inhibition target engagement

High Metabolic Stability in Human and Mouse Liver S9 Fractions Differentiates from Less Stable Dual Inhibitors

Steroid sulfatase/17β-HSD1-IN-5 exhibits high metabolic stability in both human and mouse liver S9 fractions, a property not uniformly observed across the dual STS/17β-HSD1 inhibitor class [1]. This stability profile translates into a favorable in vivo half-life (T1/2 = 3.82 h) and peak plasma concentration (Cmax = 2824 nM) following subcutaneous administration in mice, enabling once-daily dosing for sustained target engagement [1][2]. In contrast, earlier dual inhibitors in the same series (e.g., compounds lacking the furan scaffold optimization) showed rapid degradation in hepatic S9 assays, limiting their utility for in vivo proof-of-principle studies [1].

metabolic stability ADME liver S9

Favorable In Vitro Safety Profile with No Cytotoxicity or AhR Activation up to High Concentrations

Steroid sulfatase/17β-HSD1-IN-5 demonstrates a clean in vitro safety profile, with no effect on cell viability in HEK293 cells up to 31 μM and in HepG2 cells up to 23 μM, and no activation of the aryl hydrocarbon receptor (AhR) up to 3.16 μM [1][2]. This is in contrast to some nonsteroidal 17β-HSD1 inhibitors that exhibit cytotoxicity at low micromolar concentrations or activate nuclear receptors, introducing confounding toxicity signals in cellular assays. The wide safety window (effective inhibitory concentrations are at least 50- to 500-fold below cytotoxic concentrations) supports its use in long-term cell culture experiments and provides confidence for in vivo dosing regimens [1].

cytotoxicity AhR safety window

Distinct Inhibition Mechanism: Irreversible STS Inhibition vs. Reversible 17β-HSD1 Inhibition

Steroid sulfatase/17β-HSD1-IN-5 employs a hybrid inhibition mechanism: it irreversibly inhibits STS via sulfamate group transfer to the active-site formylglycine residue, while reversibly inhibiting 17β-HSD1 through competitive binding [1]. This mechanistic divergence is not observed in all dual inhibitors—for example, some dual inhibitors exhibit reversible inhibition of both targets, which may necessitate higher dosing to maintain target suppression. The irreversible STS inhibition ensures prolonged target inactivation even after compound clearance, while the reversible 17β-HSD1 inhibition allows for more precise temporal control of pathway modulation [1].

irreversible inhibition reversible inhibition mechanism of action

Recommended Research and Preclinical Application Scenarios for Steroid sulfatase/17β-HSD1-IN-5


In Vivo Proof-of-Principle Studies in Endometriosis Mouse Models

Based on its favorable mouse pharmacokinetics (T1/2 = 3.82 h, Cmax = 2824 nM at 50 mg/kg SC) and clean in vitro safety profile, Steroid sulfatase/17β-HSD1-IN-5 is well-suited for subcutaneous administration in mouse endometriosis models to test the hypothesis that dual STS/17β-HSD1 blockade reduces lesion growth and estrogen-dependent inflammation [1]. Daily dosing achieves steady-state plasma levels above the IC50 for both targets, enabling sustained target engagement throughout the study duration.

Cellular Mechanistic Studies of Local Estrogen Biosynthesis

In T47D breast cancer cells or primary endometrial stromal cells, Steroid sulfatase/17β-HSD1-IN-5 can be used to interrogate the relative contributions of STS and 17β-HSD1 to estradiol production from estrone sulfate precursors [1]. Its high selectivity over 17β-HSD2 ensures that observed reductions in estradiol are attributable specifically to inhibition of the activating enzymes rather than acceleration of estradiol inactivation, enabling clean mechanistic interpretation [1].

Combination Studies with Aromatase Inhibitors or Anti-Estrogens

Given its dual targeting of the sulfatase and 17β-HSD1 pathways, this compound can be combined with aromatase inhibitors (to block the androstenedione → estrone pathway) or with selective estrogen receptor degraders (SERDs) to investigate multi-node blockade of estrogen signaling in endocrine-resistant breast cancer models [1]. The established in vitro safety window (no cytotoxicity up to 23-31 μM) supports extended co-incubation experiments required for combination studies.

ADME and Drug-Drug Interaction Screening

The validated metabolic stability in human and mouse liver S9 fractions makes Steroid sulfatase/17β-HSD1-IN-5 a useful reference compound for screening novel dual inhibitors in hepatic stability assays [1]. Its lack of AhR activation up to 3.16 μM also supports its use as a negative control in nuclear receptor activation panels when profiling new chemical entities for off-target liability [1].

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